Enzymatic Synthesis via Phenylalanine Ammonia-Lyase (Phenylalanine ammonia-lyase) Pathways
The phenylpropanoid pathway, initiated by Phenylalanine ammonia-lyase (Phenylalanine ammonia-lyase), converts L-phenylalanine to trans-cinnamic acid, a precursor for SA. Key characteristics include:
- Catalytic Mechanism: Phenylalanine ammonia-lyase utilizes the electrophilic cofactor 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO), formed by cyclization of an Ala-Ser-Gly tripeptide. MIO activates L-phenylalanine’s β-carbon for deprotonation, yielding trans-cinnamic acid and ammonia via an E1cB elimination reaction [10].
- Isoenzyme Diversity: Plants exhibit tissue- and stress-specific Phenylalanine ammonia-lyase isoforms. Ferula pseudalliacea expresses three Phenylalanine ammonia-lyase genes (FpPhenylalanine ammonia-lyase1–3) with distinct organ-level expression: FpPhenylalanine ammonia-lyase1 predominates in stems, while FpPhenylalanine ammonia-lyase2 and FpPhenylalanine ammonia-lyase3 peak in roots/flowers [2]. Conifers like Pinus taeda harbor five Phenylalanine ammonia-lyase genes (PtPhenylalanine ammonia-lyase1–5), contrasting with fewer copies in angiosperms, suggesting lineage-specific expansion [6].
- Defense Induction: Pathogen challenge upregulates Phenylalanine ammonia-lyase expression. Wheat Phenylalanine ammonia-lyase genes show heightened activity during Fusarium graminearum infection, correlating with SA accumulation [6].
Table 1: Key Enzymes in Salicylic Acid Biosynthesis Pathways
Enzyme | Pathway | Subcellular Localization | Primary Function | Evolutionary Note |
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Phenylalanine ammonia-lyase | Phenylpropanoid | Cytosol/Chloroplast? | Converts L-phe to trans-cinnamic acid | Multigene families in gymnosperms [6] |
Isochorismate Synthase | Isochorismate | Plastid | Converts chorismate to isochorismate | High-activity variants in Arabidopsis [3] |
PBS3/EPS1 | Isochorismate | Cytosol | Conjugates isochorismate to glutamate | Absent in bacteria [9] |
Isochorismate Synthase-Dependent Biosynthetic Routes
The isochorismate pathway predominates SA biosynthesis in Arabidopsis and related species:
- Chloroplastic Entry: Isochorismate Synthase (Isochorismate Synthase) converts chorismate (from shikimate pathway) to isochorismate within plastids. Arabidopsis Isochorismate Synthase1 and Isochorismate Synthase2 both localize to chloroplasts via N-terminal transit peptides [7].
- Bacterial vs. Plant Mechanisms: Unlike bacteria, which use isochorismate pyruvate lyase for direct SA synthesis, plants employ a two-step mechanism:
- Isochorismate-9-glutamate formation: Cytosolic PBS3 (avrPphB SUSCEPTIBLE3) conjugates isochorismate with glutamate [9].
- Spontaneous/Enzymatic Conversion: Isochorismate-9-glutamate decomposes spontaneously or via EPS1 (ENHANCED PSEUDOMONAS SUSCEPTIBILITY 1) acyltransferase to release SA [9].
- Transport Requirement: Plastid-to-cytosol isochorismate efflux requires the MATE transporter EDS5 (ENHANCED DISEASE SUSCEPTIBILITY 5). eds5 mutants show >90% SA reduction [4] [9].
- Enzymatic Efficiency Variations: Isochorismate Synthase1 enzymatic activity in Arabidopsis exceeds that of tobacco (Nicotiana tabacum) and rice (Oryza sativa) isoforms. Key residues (Thr531, Ser537, Ile550) underpin AtIsochorismate Synthase1’s high activity [3].
Evolutionary Conservation of Salicylate Production in Plant Defense Systems
SA biosynthesis pathways exhibit species-specific adaptations:
- Pathway Dominance Shifts:
- Arabidopsis: Isochorismate pathway generates >90% of pathogen-induced SA [7] [9].
- Rice: Phenylalanine ammonia-lyase pathway predominates; basal shoot SA levels (2–3 μg/g FW) vastly exceed Arabidopsis (0.25–1 μg/g FW) [9].
- Soybean: Isochorismate and Phenylalanine ammonia-lyase contribute equally [9].
- Gymnosperm-Angiosperm Divergence: Conifers retain ancestral Phenylalanine ammonia-lyase genes from duplications predating angiosperm divergence. Pinus taeda’s five Phenylalanine ammonia-lyase genes contrast with single-clade angiosperm Phenylalanine ammonia-lyases, indicating distinct functional evolution [6].
- Conserved Defense Role: SA mediates Systemic Acquired Resistance (Systemic acquired resistance) in vascular plants universally. SA derivatives (e.g., methyl salicylate, N-hydroxypipecolic acid) serve as mobile SAR signals across species [1] [8].
Transcriptional Regulation of Salicylic Acid Biosynthesis Genes
SA biosynthesis is transcriptionally orchestrated by stress-responsive networks:
- Calcium Signaling: Pathogen recognition triggers cytosolic Ca²⁺ influx, decoded by:
- Calmodulin-Binding Transcription Activators: Arabidopsis CBP60g and SARD1 bind the Isochorismate Synthase1 promoter. cbp60g/sard1 double mutants abolish SA production [4].
- Negative Regulation: Calmodulin-binding CBP60a represses Isochorismate Synthase1; its displacement by CBP60g/SARD1 activates SA synthesis [4].
- SA Amplification Loop: SA induces Isochorismate Synthase1 expression via NPR1 (NONEXPRESSER OF PATHOGENESIS-RELATED GENES 1). Nuclear NPR1 tethers TGA transcription factors to SA-responsive elements, enhancing Isochorismate Synthase1/Phenylalanine ammonia-lyase transcription [1] [4].
- Pathogen-Responsive Cis-Elements: Phenylalanine ammonia-lyase promoters in Ferula and Pinus contain W-box elements bound by WRKY factors. OsWRKY6 upregulates rice Phenylalanine ammonia-lyase, though direct Isochorismate Synthase links are unconfirmed [2] [9].
Table 2: Transcriptional Regulators of Salicylic Acid Biosynthesis
Regulator | Target Genes | Activation Signal | Effect on SA Biosynthesis |
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CBP60g/SARD1 | Isochorismate Synthase1 | Pathogen-induced Ca²⁺ flux | Positive; essential for basal SA [4] |
NPR1-TGA complex | Isochorismate Synthase1, Phenylalanine ammonia-lyase | Existing SA | Amplification loop [1] [4] |
WRKY transcription factors | Phenylalanine ammonia-lyase | Pathogen/MAMP perception | Tissue-specific upregulation [2] [9] |
Key Synthesis
Salicylic acid biosynthesis exemplifies evolutionary flexibility within conserved defense frameworks. While Isochorismate Synthase-dependence dominates Arabidopsis, Phenylalanine ammonia-lyase-mediated synthesis prevails in monocots like rice, reflecting lineage-specific adaptations. Transcriptional controls—from calcium sensors to SA-NPR1 feedback—ensure precise spatiotemporal SA accumulation. Future research should clarify cross-species conservation of PBS3/EPS1 mechanisms and resolve Phenylalanine ammonia-lyase's chloroplastic versus cytosolic roles in SA precursors.